Fmoc-2,3-Dimethyl-L-Phenylalanine
Overview
Description
“Fmoc-2,3-Dimethyl-L-Phenylalanine” is a derivative of phenylalanine, an essential amino acid. It has the molecular formula C26H25NO4 and a molecular weight of 415.48 . The Fmoc group (9-fluorenylmethyloxycarbonyl) is one of the most typical protecting groups used in peptide synthesis .
Synthesis Analysis
The synthesis of Fmoc-dipeptides involves two consecutive steps: (1) coupling of the tert-butyl ester of valine or glycine to Fmoc-protected phenylalanine by carbodiimide chemistry, and (2) elimination of the tert-butyl protecting group under acidic conditions . In addition, Fmoc-FFF tripeptide, containing phenylalanine residues in L or D configuration, were synthesized by lipase-catalysed reversed hydrolysis reaction between a Fmoc-amino acid and a dipeptide .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of the Fmoc group and two methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .Chemical Reactions Analysis
The self-assembly of Fmoc-dipeptides into supramolecular nanostructures under aqueous conditions leads to the formation of hydrogels . The position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .Physical and Chemical Properties Analysis
“this compound” has a boiling point of 642.6±55.0 °C and a density of 1.236±0.06 g/cm3 . It is also characterized by its capability to self-assemble in self-supporting hydrogels (HG) under physiological conditions .Mechanism of Action
The mechanism of action of “Fmoc-2,3-Dimethyl-L-Phenylalanine” is based on its ability to self-assemble into supramolecular nanostructures under physiological conditions, leading to the formation of hydrogels . The structural properties of the resulting hydrogel (mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers) strictly depend on the experimental conditions used during the preparation .
Safety and Hazards
Future Directions
The research on novel materials with enhanced mechanical properties, stability, and biocompatibility has brought about the development of novel Fmoc-FF-based hybrid systems, in which the ultra-short hydrogelator is combined with other entities such as polysaccharides, polymers, peptides, or organic molecules . These novel hybrid materials have potential applications in different fields, such as biomedical and industrial fields, including tissue engineering, drug delivery, and catalysis .
Properties
IUPAC Name |
(2S)-3-(2,3-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-8-7-9-18(17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFWPHOIYSZHRN-DEOSSOPVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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